molecular formula C17H25ClN2O3.HCl B1662594 Eticlopride hydrochloride CAS No. 97612-24-3

Eticlopride hydrochloride

Cat. No. B1662594
CAS RN: 97612-24-3
M. Wt: 377.3 g/mol
InChI Key: HFJFXXDHVWLIKX-YDALLXLXSA-N
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Description

Eticlopride hydrochloride is a selective dopamine antagonist that acts on D2 dopamine receptors . It is primarily used in pharmacological research . It is a substituted benzamide analog with high affinity and selectivity for dopamine (DA) D2-like receptors .


Molecular Structure Analysis

Eticlopride hydrochloride has a molecular formula of C17H25ClN2O3 • HCl . Its molecular weight is 377.3 g/mol . The structure is highly specific for DAD2 receptors .


Physical And Chemical Properties Analysis

Eticlopride hydrochloride appears as a crystalline form . It has a molecular weight of 377.31 g/mol . The chemical formula for Eticlopride hydrochloride is C17H25ClN2O3 • HCl .

Scientific Research Applications

1. Impact on Thermoregulation and Metabolic Rate

Eticlopride hydrochloride, when used as a central D2-dopaminergic receptor antagonist, has been studied for its effects on thermoregulation, metabolic rate, and exercise performance. A study by Balthazar et al. (2010) found that eticlopride hydrochloride, when administered intracerebroventricularly to rats, significantly reduced running performance anddecreased maximal oxygen uptake. This was associated with a higher body heating rate and persistent hyperthermia during recovery, indicating that the drug affects heat balance and exercise performance by modifying dopamine transmission (Balthazar, Leite, Ribeiro, Soares, & Coimbra, 2010).

2. Role in Pharmacokinetics and Drug Metabolism Studies

Eticlopride hydrochloride has been involved in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in various organisms. A study by Zhang et al. (2019) on a novel intravenous anesthetic ET-26 hydrochloride, which is structurally related to eticlopride, revealed insights into the drug's distribution mainly in fat and liver, and its primary excretion through kidneys. The study highlights the importance of such pharmacokinetic research for understanding the behavior of drugs in the body, including those structurally related to eticlopride hydrochloride (Zhang, Deng, Yang, Gong, Kang, Liu, & Zhang, 2019).

properties

IUPAC Name

5-chloro-3-ethyl-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3.ClH/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2;/h9,12,21H,4-8,10H2,1-3H3,(H,19,22);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJFXXDHVWLIKX-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCCN2CC)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045769
Record name Eticlopride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500332
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Eticlopride hydrochloride

CAS RN

97612-24-3
Record name Benzamide, 3-chloro-5-ethyl-N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-6-hydroxy-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97612-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eticlopride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETICLOPRIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ2CAH4TZ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
370
Citations
AA Harrison, F Gasparini, A Markou - Psychopharmacology, 2002 - Springer
… eticlopride hydrochloride on nicotine-potentiated brain stimulation reward The dopamine D2 receptor antagonist eticlopride hydrochloride … effects of eticlopride hydrochloride on nicotine-…
Number of citations: 166 link.springer.com
J Koerber, D Goodman, JL Barnes… - Behavioural …, 2013 - ncbi.nlm.nih.gov
Dopamine receptors are implicated in the reinforcing effects of food and drug reinforcement. The purpose of this study was to evaluate whether blocking D 2 dopamine receptors during …
Number of citations: 6 www.ncbi.nlm.nih.gov
X Liu, T Fan, J Guan, A Luo, Y Yu… - Acupuncture in …, 2023 - journals.sagepub.com
… -specific dopamine receptor antagonist chlorpromazine, specific dopamine D1 receptor antagonist SCH 23390 and specific dopamine D2 receptor antagonist eticlopride hydrochloride …
Number of citations: 3 journals.sagepub.com
W Thongsaard, S Pongsakorn, R Sudsuang… - European journal of …, 1997 - Elsevier
… receptor antagonist, S(−)-eticlopride hydrochloride (1 μM) and barakol (10 μM) and combinations of S(−)-eticlopride hydrochloride and quinelorane dihydrochloride or barakol on in vitro …
Number of citations: 30 www.sciencedirect.com
Q Highgate, A Al Abadey, S Schenk - Behavioural Brain Research, 2022 - Elsevier
Repeated methamphetamine exposure impairs reversal learning in laboratory animals and downregulates dopamine D 2 receptor expression. In the present study, we tested the …
Number of citations: 1 www.sciencedirect.com
X Liu, J Guan, F Tao, B Mao - C31. COPD BASIC MECHANISMS, 2020 - atsjournals.org
… week, mice in the chlorpromazine blocking group, D1 receptor blocking group and D2 receptor blocking group were injected with chlorpromazine, SCH 23390, eticlopride hydrochloride …
Number of citations: 0 www.atsjournals.org
KP Skibicka, RH Shirazi, C Rabasa-Papio… - …, 2013 - Elsevier
… In the second experiment responses were examined after targeted NAc (ná=á7) delivery of either vehicle or 1.5áμg NAc eticlopride hydrochloride. Testing was performed in the fasted …
Number of citations: 142 www.sciencedirect.com
DL Pruitt, CA Bolanos, SA McDougall - European journal of pharmacology, 1995 - Elsevier
… D 1 receptor antagonist R(±)-SCH 23390 hydrochloride (0.01–1.0 mg/kg), or the dopamine D 2 receptor antagonists (±)-sulpiride (1–100 mg/kg) or S(-)-eticlopride hydrochloride (0.1–…
Number of citations: 68 www.sciencedirect.com
KA Keefe, AC Adams - Journal of Pharmacology and Experimental …, 1998 - ASPET
… (S)-Eticlopride hydrochloride, (+)-MK-801 hydrogen maleate and ifenprodil tartrate were obtained from Research Biochemicals International (Natick, MA). CGS 19755 was kindly …
Number of citations: 24 jpet.aspetjournals.org
RA Marino, P Gaprielian, R Levy - European Journal of …, 2022 - Wiley Online Library
… -23390 and the D2-R antagonist Eticlopride Hydrochloride for each task and subject. Each … denote the D2-R antagonist Eticlopride hydrochloride. Horizontal closed circles and black …
Number of citations: 2 onlinelibrary.wiley.com

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